Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid
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Overview
Description
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a fluorine atom substituted on the phenyl ring. It is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of (2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like tetrahydrofuran (THF).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Coupling Reactions: The amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides, using reagents like HATU or DIC.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU or DIC in the presence of a base like DIPEA.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Deprotection: (2S)-2-amino-5-(4-fluorophenyl)pentanoic acid.
Coupling: Peptides or peptide derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that can be used in various assays and experiments.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules.
Mechanism of Action
The mechanism of action of Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Similar structure but lacks the fluorine atom on the phenyl ring.
Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring instead of a fluorine atom.
Fmoc-L-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can influence the compound’s reactivity and interactions, making it valuable in specific applications where fluorine’s electronic effects are desired.
Properties
Molecular Formula |
C26H24FNO4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24FNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
KJWRTDHHQGWIHO-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
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